CycLuc3

Catalog No.
S524759
CAS No.
1393650-60-6
M.F
C13H11N3O3S2
M. Wt
321.36
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CycLuc3

CAS Number

1393650-60-6

Product Name

CycLuc3

IUPAC Name

(4S)-2-(7,8-Dihydro-6H-thiazolo[5,4-g][1,4]benzoxazin-2-yl)-4,5-dihydro-4-thiazolecarboxylic acid

Molecular Formula

C13H11N3O3S2

Molecular Weight

321.36

InChI

InChI=1S/C13H11N3O3S2/c17-13(18)8-5-20-11(16-8)12-15-7-3-9-6(4-10(7)21-12)14-1-2-19-9/h3-4,8,14H,1-2,5H2,(H,17,18)/t8-/m1/s1

InChI Key

IJUZLBCLMBCYOZ-MRVPVSSYSA-N

SMILES

O=C([C@@H]1N=C(C(S2)=NC3=C2C=C4NCCOC4=C3)SC1)O

Solubility

Soluble in DMSO

Synonyms

CycLuc3; Cyc-Luc-3; Cyc Luc 3;

Description

The exact mass of the compound CycLuc3 is 321.0242 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CycLuc3 is a synthetic luciferin compound that has been developed as an alternative to the natural luciferin, D-luciferin, used in bioluminescence assays. It is designed to enhance the efficiency and brightness of light emission when catalyzed by luciferase enzymes. CycLuc3 belongs to a class of compounds known as aminoluciferins, which have been engineered to extend the emission spectrum into the near-infrared region, making them particularly useful for in vivo imaging applications. The structural modifications in CycLuc3 allow it to exhibit improved stability and a higher quantum yield compared to traditional luciferins, thereby facilitating more sensitive detection in biological systems .

The primary reaction involving CycLuc3 is its enzymatic oxidation by luciferase, which catalyzes the conversion of CycLuc3 into an excited state that emits light. The reaction can be summarized in two main steps:

  • Adenylation: CycLuc3 is first adenylated by the luciferase enzyme, forming a luciferyl adenylate intermediate.
  • Oxidation: This intermediate undergoes oxidation, leading to the formation of oxyluciferin in an excited state, which subsequently emits a photon as it relaxes to its ground state.

CycLuc3 exhibits significant biological activity due to its role as a substrate for luciferase enzymes. Its ability to generate light upon enzymatic reaction makes it valuable for various applications in molecular biology and biochemistry:

  • Bioluminescent Imaging: CycLuc3 is used in live-cell imaging and tracking biological processes due to its enhanced brightness and stability.
  • Reporter Assays: It serves as a reporter molecule in gene expression studies, allowing researchers to monitor cellular activities with high sensitivity.
  • Drug Discovery: The compound's luminescent properties are exploited in high-throughput screening assays to evaluate potential drug candidates .

The synthesis of CycLuc3 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 6'-aminoluciferin.
  • Chemical Modifications: Various chemical modifications are applied to enhance the compound's properties, including structural changes that improve solubility and stability.
  • Purification: After synthesis, CycLuc3 is purified using techniques such as chromatography to obtain a high-purity product suitable for biological applications.

Specific methods for synthesizing CycLuc3 can be found in patent literature, which outlines detailed procedures and conditions used during the synthesis process .

CycLuc3 has several notable applications:

  • In Vivo Imaging: Its near-infrared emission allows for deeper tissue penetration and reduced background fluorescence, making it ideal for imaging applications in living organisms.
  • Biological Research: Used extensively in studies involving gene expression and protein interactions due to its sensitivity and reliability.
  • Diagnostics: Potential applications in medical diagnostics where bioluminescence can be harnessed for detecting specific biomarkers or disease states .

Studies on CycLuc3 have focused on its interactions with various luciferases and other biomolecules:

  • Enzyme Kinetics: Research has shown that CycLuc3 can be effectively utilized by various mutant forms of luciferase, demonstrating its versatility as a substrate.
  • Comparative Studies: Interaction studies often compare CycLuc3 with other luciferins like D-luciferin and CycLuc2, highlighting differences in reaction rates and light output under similar conditions .

CycLuc3 is part of a broader family of synthetic luciferins that have been developed for enhanced bioluminescence. Similar compounds include:

CompoundDescriptionUnique Features
D-luciferinNatural substrate for firefly luciferaseWidely used but has limitations in stability
CycLuc2Another synthetic analog with improved propertiesOffers better stability but less brightness than CycLuc3
AminoluciferinsA class of compounds designed for near-infrared emissionExtended emission spectrum compared to D-luciferin

CycLuc3 stands out due to its superior brightness and stability compared to both D-luciferin and other synthetic analogs like CycLuc2, making it particularly valuable for advanced imaging techniques .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

321.0242

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Tamirou F, Husson SN, Gruson D, Debiève F, Lauwerys BR, Houssiau FA. Brief Report: The Euro-Lupus Low-Dose Intravenous Cyclophosphamide Regimen Does Not Impact the Ovarian Reserve, as Measured by Serum Levels of Anti-Müllerian Hormone. Arthritis Rheumatol. 2017 Jun;69(6):1267-1271. doi: 10.1002/art.40079. Epub 2017 May 3. PubMed PMID: 28235250.
2: Houssiau FA, Vasconcelos C, D'Cruz D, Sebastiani GD, Garrido Ed Ede R, Danieli MG, Abramovicz D, Blockmans D, Mathieu A, Direskeneli H, Galeazzi M, Gül A, Levy Y, Petera P, Popovic R, Petrovic R, Sinico RA, Cattaneo R, Font J, Depresseux G, Cosyns JP, Cervera R. Immunosuppressive therapy in lupus nephritis: the Euro-Lupus Nephritis Trial, a randomized trial of low-dose versus high-dose intravenous cyclophosphamide. Arthritis Rheum. 2002 Aug;46(8):2121-31. PubMed PMID: 12209517.

Explore Compound Types